ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE
Description
ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE is a structurally complex benzoate ester featuring a sulfinylacetoxy backbone. The compound contains a 2-nitro-4-(trifluoromethyl)benzenesulfinyl group linked via an acetyloxy moiety to an ethyl benzoate core.
Properties
IUPAC Name |
ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO7S/c1-2-28-17(24)12-5-3-4-6-14(12)29-16(23)10-30(27)15-8-7-11(18(19,20)21)9-13(15)22(25)26/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMORDCPXZOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Trifluoromethylation Strategies
Patent CN109438282B details the preparation of 2-nitro-4-trifluoromethylbenzonitrile via oxime formation and catalytic dehydration. While the target differs, this highlights:
- Use of 2-nitro-4-trifluoromethylbenzaldehyde as a versatile intermediate.
- Nickel composite catalysts (Raney Ni + Ni acetate) for dehydration, achieving 82% yield.
Adapting this, nitration of 4-trifluoromethylbenzaldehyde with mixed acid (HNO₃/H₂SO₄) could yield the 2-nitro derivative, followed by functionalization.
Halogenation-Cyanidation Routes
Patent CN106431979A employs 2-nitro-4-(trifluoromethyl)halobenzene and CuCN in N-methyl-2-pyrrolidone (NMP) at 150–160°C. Though focused on benzonitrile, this demonstrates:
- High-temperature nucleophilic substitution (90–93% yield).
- Solvent selection (NMP) for polar aprotic conditions.
For the target compound, replacing CN⁻ with thiolate nucleophiles could install the sulfur moiety.
Sulfinyl Group Installation
Thioether Formation and Oxidation
The benzenesulfinyl group necessitates sulfide synthesis followed by oxidation. Patent CN104961662A chlorinates alkyl sulfophenyl compounds, illustrating:
- Chlorine gas for sulfonyl chloride formation.
- Oxidation control to avoid over-oxidation to sulfones.
Proposed steps:
- Thiolation : React 2-nitro-4-trifluoromethylhalobenzene with NaSH or thiourea.
- Alkylation : Treat with chloroacetyl chloride to form 2-(2-nitro-4-trifluoromethylbenzenesulfanyl)acetyl chloride .
- Oxidation : Use H₂O₂ or mCPBA to yield the sulfinyl derivative.
Esterification and Acetylation
Acetyloxybenzoate Synthesis
Ethyl 2-hydroxybenzoate reacts with 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetyl chloride under Schotten-Baumann conditions:
- Base : Pyridine or DMAP.
- Solvent : Dichloromethane or THF.
- Temperature : 0–25°C to minimize ester hydrolysis.
Catalytic Enhancements
The nickel composite catalyst from Patent 1 (Ni acetate + Raney Ni, 1:1) could facilitate coupling steps, improving selectivity and yield.
Hypothetical Synthetic Pathway
*TFMB: Trifluoromethylbenzaldehyde
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Sulfinyl Group: Formation of the corresponding sulfone.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE involves interactions with various molecular targets:
Molecular Targets: The nitro and trifluoromethyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect oxidative stress pathways, inflammatory pathways, and microbial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoate Esters in Agrochemicals
- Haloxyfop-methyl (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): This herbicide shares a trifluoromethyl group and ester functionality but replaces the sulfinylacetoxy group with a pyridinyloxy-phenoxypropanoate chain. The trifluoromethyl group enhances lipophilicity and target binding in both compounds, though the target compound’s sulfinyl group may confer distinct redox reactivity .
- Tribenuron-methyl (methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate): A sulfonylurea herbicide with a triazine-carbamoyl group. The target compound’s sulfinyl moiety differs in oxidation state (S=O vs.
Reactivity and Physical Properties
- Ethyl 4-(dimethylamino)benzoate: A resin cement initiator with a dimethylamino substituent. Studies show that ethyl benzoate derivatives with electron-donating groups (e.g., dimethylamino) exhibit higher reactivity in polymerization compared to electron-withdrawing groups (e.g., nitro, CF₃). The target compound’s nitro and CF₃ groups may reduce its reactivity in similar applications but improve thermal stability .
| Property | Target Compound | Ethyl 4-(dimethylamino)benzoate |
|---|---|---|
| Reactivity in Polymerization | Likely low (electron-withdrawing groups) | High (electron-donating dimethylamino) |
| Degree of Conversion | Not studied | 75–85% in resin cements |
| Thermal Stability | Expected high (CF₃, nitro) | Moderate |
Sulfur-Containing Analogues
- 3-(Acetylamino)phenyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonate (CAS 338414-10-1): This sulfonate derivative shares a trifluoromethylpyridinyloxy group but lacks the nitro and sulfinyl functionalities. Sulfinates (like the target compound) are more prone to oxidation than sulfonates, which may limit their shelf life but enhance reactivity in synthesis .
Key Research Findings and Inferences
Synthetic Utility: The target compound’s sulfinyl group could act as a leaving group or participate in nucleophilic substitutions, similar to intermediates in nitisinone synthesis involving cesium carbonate-mediated reactions .
Stability : The electron-withdrawing nitro and CF₃ groups likely improve resistance to hydrolytic degradation compared to esters with electron-donating substituents .
Biological Activity
Ethyl 2-({2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetyl}oxy)benzoate, also known by its CAS number 1357626-53-9, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀F₃N₁O₄S
- Molecular Weight : 277.20 g/mol
- CAS Number : 1357626-53-9
- Purity : Information on purity is not explicitly provided but is essential for biological assays.
The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert effects similar to those of other compounds that influence oxidative stress and inflammation.
Biological Activity Overview
- Antioxidant Activity : this compound has shown potential in mitigating oxidative stress by reducing superoxide anion production in human neutrophils. This effect is significant as oxidative stress is implicated in various pathological conditions, including organ dysfunction after trauma .
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation. In models of trauma-hemorrhagic shock, treatment with similar compounds has been noted to decrease myeloperoxidase activity in organs, suggesting a protective effect against inflammation-induced damage .
- Antimicrobial Properties : There is emerging evidence that compounds with similar structural motifs exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The nitro group and trifluoromethyl moiety are often associated with enhanced antibacterial properties .
Case Study 1: Neutrophil Activation
A study found that compounds structurally related to this compound significantly inhibited neutrophil activation markers such as CD11b expression and superoxide release. This was linked to an increase in cyclic AMP (cAMP) levels, suggesting a mechanism involving phosphodiesterase inhibition .
Case Study 2: Antimicrobial Efficacy
Research indicates that similar compounds have demonstrated significant antibacterial activity with MIC values ranging from 15.625 μM to over 125 μM against various strains of bacteria, including MRSA . The mechanism involved appears to inhibit protein synthesis and disrupt nucleic acid production.
Data Tables
Q & A
Q. What are the key synthetic routes for synthesizing ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Sulfinyl Group Introduction : Reaction of a benzenesulfinic acid derivative with an acetylating agent under anhydrous conditions, using catalysts like pyridine to stabilize intermediates.
- Esterification : Coupling the sulfinyl-acetyl intermediate with ethyl 2-hydroxybenzoate via nucleophilic acyl substitution, employing DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane .
- Critical Parameters :
- Temperature : Maintain ≤0°C during sulfinyl group formation to prevent over-oxidation to sulfone.
- Solvent : Use aprotic solvents (e.g., THF, DCM) to avoid hydrolysis of reactive intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
Q. How can spectroscopic techniques confirm the presence of sulfinyl and acetyloxy functional groups in this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : The sulfinyl group (S=O) deshields adjacent protons, causing characteristic splitting (e.g., aromatic protons near the sulfinyl moiety at δ 7.8–8.2 ppm).
- ¹³C NMR : The acetyloxy carbonyl appears at ~170 ppm, while the sulfinyl sulfur’s electronic effects shift adjacent carbons by 5–10 ppm .
- IR Spectroscopy : Strong absorption bands at 1040–1060 cm⁻¹ (S=O stretch) and 1720–1740 cm⁻¹ (ester C=O) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing the sulfinyl group’s configuration (R vs. S)?
- Methodological Answer :
- Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with known standards .
- Vibrational Circular Dichroism (VCD) : Analyze the sulfinyl group’s asymmetric stretching modes to assign absolute configuration. Cross-validate with computational models (DFT calculations) .
- X-ray Crystallography : Resolve crystal structures to unambiguously determine stereochemistry. Synchrotron sources enhance resolution for heavy atoms like sulfur .
Q. What strategies optimize regioselectivity in nucleophilic substitutions on the benzothiophene core of related compounds?
- Methodological Answer :
- Electronic Effects : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) para to the reaction site to direct nucleophiles via resonance stabilization .
- Steric Control : Use bulky leaving groups (e.g., mesylates) to block undesired positions. For example, in benzothiophene derivatives, tosyl groups at C3 direct substitutions to C5 .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for selective C–N bond formation. Optimize ligands (e.g., XPhos) to reduce side reactions .
Q. How should kinetic studies be designed to evaluate the hydrolysis stability of the acetyloxy group under varying pH conditions?
- Methodological Answer :
- Experimental Setup :
- pH Range : Test stability in buffered solutions (pH 1–12) at 37°C.
- Analytical Techniques : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. Validate with LC-MS for structural confirmation .
- Data Modeling :
- Pseudo-First-Order Kinetics : Calculate rate constants (k) from ln([A]/[A₀]) vs. time plots.
- Arrhenius Analysis : Determine activation energy (Eₐ) by varying temperature (25–60°C) at neutral pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
